Zorubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

1. Mechanism of Action Studies ()

Understanding how Zorubicin works at the cellular level is crucial for developing new and improved cancer therapies. Research studies investigate its mechanism of action, focusing on how it interacts with DNA to inhibit cancer cell proliferation. This includes:

- DNA intercalation: Zorubicin inserts itself between DNA base pairs, hindering DNA replication and transcription, essential processes for cell division. ()

- Topoisomerase II inhibition: This enzyme helps untangle DNA during replication. Zorubicin binds topoisomerase II, preventing it from functioning properly and leading to DNA damage. ()

By elucidating these mechanisms, researchers can develop strategies to enhance Zorubicin's efficacy or design new drugs with similar modes of action but potentially fewer side effects.

2. Drug Delivery and Targeting Studies ()

A major challenge in cancer treatment is delivering chemotherapy drugs specifically to tumor cells while minimizing damage to healthy tissues. Scientific research explores novel drug delivery systems for Zorubicin:

- Nanoparticle carriers: Researchers are developing nanoparticles that can encapsulate Zorubicin and deliver it selectively to tumor sites. These carriers can be designed to target specific receptors on cancer cells, improving drug efficacy and reducing side effects. ()

- Antibody-drug conjugates (ADCs): These are engineered molecules where Zorubicin is linked to an antibody that recognizes specific cancer cell antigens. This approach aims to deliver the drug directly to cancer cells, enhancing its therapeutic effect.

These research efforts hold promise for improving Zorubicin's therapeutic profile and overall patient outcomes.

3. Development of Resistance Mechanisms ()

Cancer cells can develop resistance to chemotherapy drugs, rendering them ineffective. Research on Zorubicin resistance focuses on understanding the underlying mechanisms:

- Drug efflux pumps: These proteins can pump Zorubicin out of cancer cells, thereby reducing its intracellular concentration and effectiveness. Studying these pumps helps researchers develop strategies to overcome them and restore drug sensitivity. ()

- DNA repair pathways: Enhanced DNA repair mechanisms in cancer cells can allow them to repair the damage caused by Zorubicin, rendering it ineffective. Research in this area aims to identify ways to inhibit these repair pathways and improve Zorubicin's efficacy.

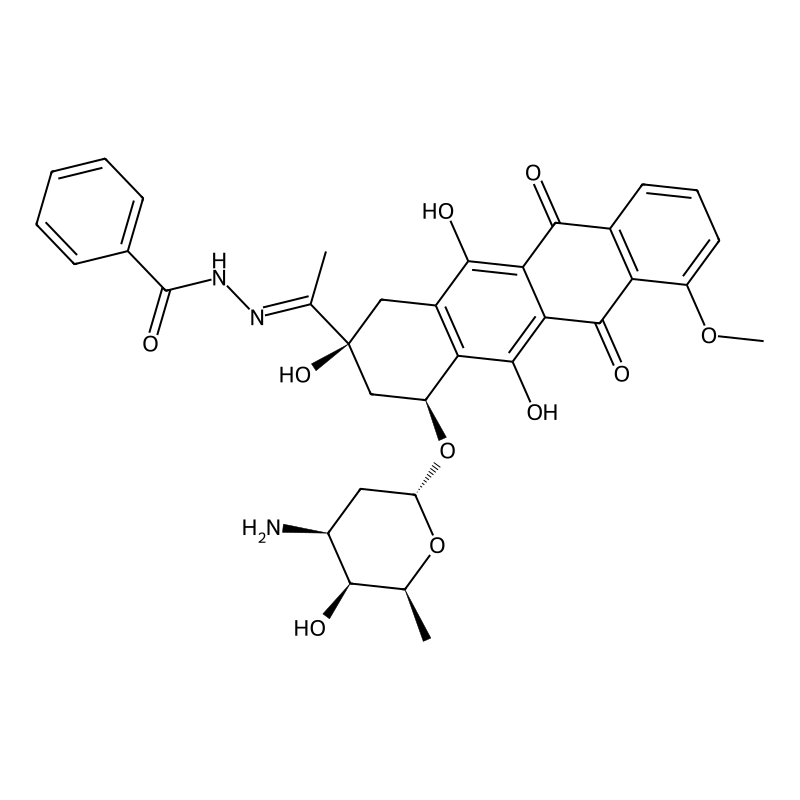

Zorubicin is a synthetic derivative of daunorubicin, classified within the anthracycline family of antineoplastic antibiotics. Its chemical formula is C34H35N3O10, and it is known for its potent anticancer properties. Zorubicin functions primarily by intercalating into DNA, disrupting the replication process, and inhibiting topoisomerase II, which is crucial for DNA strand separation during replication and transcription . This mechanism makes it effective against various types of cancer, particularly in cases where traditional therapies have failed.

- Intercalation: The primary reaction involves the intercalation of Zorubicin into the DNA helix, which alters the structure of DNA and inhibits its replication.

- Oxidation: Zorubicin can undergo oxidation, leading to the formation of various derivatives that may exhibit different pharmacological properties .

- Hydrolysis: In aqueous environments, Zorubicin may hydrolyze to yield less active metabolites.

These reactions are essential for understanding its pharmacodynamics and potential side effects.

Zorubicin exhibits significant biological activity through its mechanism of action:

- Antitumor Activity: It has demonstrated efficacy against a range of tumors, including solid tumors and hematological malignancies.

- Mechanism of Action: The drug's ability to intercalate into DNA and inhibit topoisomerase II leads to apoptosis in cancer cells. This mechanism is similar to other anthracyclines but may offer improved efficacy in certain contexts .

- Combination Therapy: Studies have shown that Zorubicin can be effectively combined with other chemotherapeutic agents, such as cisplatin, enhancing its therapeutic effects while maintaining an acceptable toxicity profile .

The synthesis of Zorubicin typically involves several steps:

- Starting Materials: The synthesis begins with daunorubicin as the primary precursor.

- Chemical Modifications: Various chemical modifications are performed, including benzoylhydrazone formation to produce Zorubicin.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for clinical use.

The detailed synthetic pathway can vary based on specific laboratory conditions and desired yields.

Zorubicin is primarily used in oncology for treating various cancers. Its applications include:

- Chemotherapy Regimens: It is incorporated into treatment protocols for cancers such as breast cancer, leukemia, and other solid tumors.

- Clinical Trials: Ongoing research continues to explore its efficacy in combination therapies and novel treatment regimens .

The versatility of Zorubicin in cancer treatment highlights its importance in modern oncology.

Research on Zorubicin's interactions reveals several critical insights:

- Drug Interactions: Zorubicin may interact with other medications, potentially increasing the risk of adverse effects. For example, combining it with Ambroxol can elevate the risk of methemoglobinemia .

- Biochemical Interactions: Studies indicate that Zorubicin's interaction with topoisomerase II may differ from other anthracyclines, suggesting unique biochemical pathways that could be exploited for therapeutic advantage .

Understanding these interactions is vital for optimizing treatment regimens and minimizing side effects.

Zorubicin shares structural and functional similarities with several other compounds in the anthracycline class. Notable comparisons include:

| Compound Name | Structural Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Daunorubicin | High | DNA intercalation | First anthracycline developed |

| Doxorubicin | High | DNA intercalation | Broader spectrum of activity |

| Epirubicin | Moderate | DNA intercalation | Reduced cardiotoxicity |

| Idarubicin | Moderate | DNA intercalation | Enhanced potency |

Zorubicin's unique feature lies in its specific interactions with topoisomerase II and its potential for reduced toxicity compared to traditional anthracyclines . This makes it a valuable option in chemotherapy regimens where conventional drugs may not be effective or tolerable.

Zorubicin exhibits characteristic solubility patterns typical of anthracycline antibiotics, with notable variations across different solvents. The compound demonstrates slightly soluble behavior in aqueous media, with solubility being significantly influenced by pH conditions [1] [2]. In dimethyl sulfoxide (DMSO), zorubicin shows good solubility, making it a preferred solvent for stock solution preparation and analytical procedures [1] [2]. The compound exhibits slightly soluble characteristics in methanol, while showing very poor solubility in ethanol [3] [1]. Notably, zorubicin is practically insoluble in chloroform and other non-polar organic solvents [4], reflecting its hydrophilic-lipophilic balance inherent to the anthracycline structure.

The hydrochloride salt form of zorubicin (zorubicin HCl) demonstrates enhanced water solubility compared to the free base, a characteristic modification that improves pharmaceutical handling and formulation capabilities [1] [5]. The chemical structure, incorporating both a hydrophilic sugar moiety and a relatively hydrophobic anthracycline core, contributes to its intermediate solubility profile [5] .

Spectroscopic Characteristics

UV-Visible Absorption Profile

Zorubicin exhibits characteristic UV-visible absorption properties consistent with the anthracycline family of compounds. The compound demonstrates a broad absorption band in the 400-550 nm region, with the absorption maximum occurring at approximately 480-500 nm [7] [8] [9]. This absorption profile is remarkably similar to that of doxorubicin, which shows maximum absorption at 480 nm [10] [11]. The broad nature of the absorption band results from the extended conjugated system of the tetracenequinone ring structure, which is fundamental to the anthracycline pharmacophore [8] [9].

The molar absorption coefficient for zorubicin falls within the range of 5,600-13,500 L mol⁻¹ cm⁻¹, based on data from related anthracycline compounds [12] [10]. This high extinction coefficient facilitates sensitive analytical detection and quantification of the compound in various matrices. The absorption spectrum maintains its characteristic profile across different pH conditions, though subtle shifts may occur due to protonation state changes of functional groups [8] [9].

Fluorescence Properties

Zorubicin demonstrates significant fluorescence characteristics with excitation wavelengths optimally positioned at 470-480 nm and emission maxima occurring at 560-600 nm [11] [9]. These fluorescence properties are highly valuable for analytical applications, cellular uptake studies, and drug distribution monitoring. The fluorescence quantum yield is estimated to be in the range of 4-10%, based on comparative data from the anthracycline family [9].

The fluorescence properties show environmental sensitivity, with quantum yields and emission maxima varying depending on the local chemical environment, pH conditions, and binding interactions [11] [9]. In rigid environments or upon binding to nucleic acids, the fluorescence characteristics may be enhanced due to reduced non-radiative decay pathways [9]. This environmental sensitivity makes fluorescence spectroscopy particularly useful for studying zorubicin interactions with biological targets.

Stability Parameters

Zorubicin exhibits light sensitivity, requiring protection from light during storage and handling procedures [1]. The compound demonstrates good stability under refrigerated conditions (4°C) for extended periods, making cold storage the preferred preservation method [13] [14]. At room temperature (23°C), zorubicin maintains acceptable stability, though refrigeration is recommended for long-term storage [13] [14].

Temperature stability studies indicate that zorubicin follows degradation patterns similar to other anthracyclines, with thermal decomposition becoming significant only at elevated temperatures [14] [15]. Under normal pharmaceutical storage conditions, the compound maintains its chemical integrity and biological activity. Storage recommendations include protection from light, maintenance of cool conditions, and use of appropriate packaging materials to prevent environmental degradation [1] [16].

pH-Dependent Behavior

Zorubicin demonstrates significant pH-dependent stability, with maximum stability occurring in the pH 3-4 range [17] [18]. Under highly acidic conditions (pH < 3), the compound becomes unstable due to glycosidic bond cleavage, which separates the sugar moiety from the aglycone portion [19] [18]. This acid-catalyzed hydrolysis represents a major degradation pathway that must be considered in formulation development.

In the pH 4-5 range, zorubicin exhibits good stability, making this pH region suitable for pharmaceutical formulations [17] [20]. At physiological pH (7.4), the compound remains stable but shows somewhat decreased stability compared to mildly acidic conditions [17] [20]. Under basic conditions (pH > 7), zorubicin experiences decreased stability and potential degradation [19] [18].

Importantly, the pH-dependent behavior of zorubicin has significant implications for tumor-targeted drug delivery. Tumor tissues typically exhibit slightly acidic extracellular pH (6.5-6.8), which can potentially enhance drug release from pH-sensitive delivery systems while maintaining drug stability [17] [20]. This characteristic has been exploited in the development of pH-responsive formulations for improved therapeutic targeting.

Crystalline Structure Properties

Zorubicin exists as a crystalline solid in its hydrochloride salt form, typically appearing as red-orange crystalline powder or plate-like crystals [1] [21]. While comprehensive single-crystal X-ray diffraction data specific to zorubicin are not readily available in the literature, the compound shares structural similarities with other anthracyclines, particularly doxorubicin, which crystallizes in the monoclinic space group P2₁ [22].

The crystal morphology of zorubicin can vary from plate-like to irregular shapes depending on crystallization conditions, solvent systems, and processing parameters [1] [21]. The compound exhibits high crystallinity typical of anthracycline antibiotics, as evidenced by powder X-ray diffraction analysis [23] [21]. Crystal size is variable and depends on crystallization conditions, which can be controlled during pharmaceutical processing to optimize handling and formulation properties [21].

The molecular packing in zorubicin crystals likely involves extensive hydrogen bonding networks typical of anthracyclines, facilitated by multiple hydroxyl groups, amino functionalities, and carbonyl groups present in the structure [22] [21]. π-π interactions between the planar aromatic ring systems contribute to crystal stability and packing arrangements [22]. The stereochemical configuration (2S,4S) of the molecule is maintained in the crystalline state and is critical for biological activity [24] [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01D - Cytotoxic antibiotics and related substances

L01DB - Anthracyclines and related substances

L01DB05 - Zorubicin

Wikipedia

Dates

2: Pendjer I, Krejovic B, Vucicevic S. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with zorubicin-cisplatin and radiotherapy. Eur Arch Otorhinolaryngol. 1997;254 Suppl 1:S127-9. PubMed PMID: 9065646.

3: Jelić S, Tomasević Z, Kreacić M, Kovcin V, Radosavljević D, Vlajić M. [A pilot study of high-dose zorubicin in advanced stages of soft tissue sarcoma in adults]. Bull Cancer. 1996 Dec;83(12):1002-7. French. PubMed PMID: 9116363.

4: Pignon B, Witz F, Desablens B, Leprise PY, Francois S, Linassier C, Berthou C, Caillot D, Lioure B, Cahn JY, Casassus P, Sadoun A, Audhuy B, Guyotat D, Briere J, Vilque JP, Baranger L, Polin V, Berthaud P, Hurteloup P, Herve P, Harousseau JL. Treatment of acute myelogenous leukaemia in patients aged 50-65: idarubicin is more effective than zorubicin for remission induction and prolonged disease-free survival can be obtained using a unique consolidation course. The Goelam Group. Br J Haematol. 1996 Aug;94(2):333-41. PubMed PMID: 8759894.

5: Benaji B, Dine T, Luyckx M, Gressier B, Brunet C, Goudaliez F, Cazin M, Cazin JC. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags. J Pharm Biomed Anal. 1996 Apr;14(6):695-705. PubMed PMID: 8807544.

6: Peterson BA, Bloomfield CD, Gottlieb AJ, Coleman M, Greenberg MS. 5-azactidine and zorubicin for patients with previously treated acute nonlymphocytic leukemia: a Cancer and Leukemia Group B pilot study. Cancer Treat Rep. 1982 Mar;66(3):563-6. PubMed PMID: 6174230.